Methyl 6-methyl-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 6-methyl-1-benzothiophene-3-carboxylate is an organic compound with the molecular formula C11H10O2S and a molecular weight of 206.27 g/mol . This compound belongs to the benzothiophene family, which is characterized by a fused ring system containing both benzene and thiophene rings. Benzothiophenes are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-methyl-1-benzothiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound in the presence of a base . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-methyl-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Methyl 6-methyl-1-benzothiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 6-methyl-1-benzothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The benzothiophene core can mimic natural substrates or inhibitors, leading to the modulation of biological pathways . For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
3-Methylbenzothiophene: A structurally related compound with similar chemical properties.
Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate:
5-Fluoro-3-methyl-1-benzothiophene 1,1-dioxide: A fluorinated analog with unique electronic properties.
Uniqueness: Methyl 6-methyl-1-benzothiophene-3-carboxylate stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl and carboxylate groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 6-methyl-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-7-3-4-8-9(11(12)13-2)6-14-10(8)5-7/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZALJLQGPRFWEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CS2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801247623 |
Source
|
Record name | Methyl 6-methylbenzo[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801247623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82787-85-7 |
Source
|
Record name | Methyl 6-methylbenzo[b]thiophene-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82787-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-methylbenzo[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801247623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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